molecular formula C12H11IN2OS2 B269997 N-(4-iodophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

N-(4-iodophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No. B269997
M. Wt: 390.3 g/mol
InChI Key: YRQAUCDZWLUDPV-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide, also known as IMTAC, is a novel chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. IMTAC is a thiazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(4-iodophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the activity of the proteasome, leading to the accumulation of misfolded proteins and induction of apoptosis. In neurodegenerative diseases, N-(4-iodophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, leading to increased levels of acetylcholine in the brain.
Biochemical and physiological effects:
N-(4-iodophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects, depending on the target organ or tissue. In cancer cells, N-(4-iodophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of the proteasome. In neurodegenerative diseases, N-(4-iodophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain. In infectious diseases, N-(4-iodophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to exhibit antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

N-(4-iodophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has several advantages as a chemical compound for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(4-iodophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide also has some limitations, including its relatively low yield and the need for specialized equipment and techniques for synthesis and purification.

Future Directions

There are several future directions for research on N-(4-iodophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide, including the development of new synthesis methods to improve the yield and purity of the compound, the exploration of its potential applications in other fields such as immunology and cardiovascular diseases, and the investigation of its mechanism of action and potential side effects. Additionally, further studies are needed to optimize the dosage and administration of N-(4-iodophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide for different applications.

Synthesis Methods

N-(4-iodophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide can be synthesized using different methods, including the reaction of 4-iodoaniline with 2-mercaptomethylthiazole in the presence of a base, or by the reaction of 2-chloro-N-(4-iodophenyl)acetamide with 4-methyl-2-mercaptomethylthiazole in the presence of a base. The yield and purity of the compound can be improved by using different solvents and purification techniques.

Scientific Research Applications

N-(4-iodophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been studied for its potential applications in various fields, including cancer research, neurology, and infectious diseases. In cancer research, N-(4-iodophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, N-(4-iodophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been studied for its neuroprotective effects and its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, N-(4-iodophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

properties

Product Name

N-(4-iodophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Molecular Formula

C12H11IN2OS2

Molecular Weight

390.3 g/mol

IUPAC Name

N-(4-iodophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C12H11IN2OS2/c1-8-6-17-12(14-8)18-7-11(16)15-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,15,16)

InChI Key

YRQAUCDZWLUDPV-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)I

Canonical SMILES

CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

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